molecular formula C14H13ClN4O B2829613 (3-Chlorophenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone CAS No. 2034420-68-1

(3-Chlorophenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone

Cat. No.: B2829613
CAS No.: 2034420-68-1
M. Wt: 288.74
InChI Key: PQJWTDBXPHLSFV-UHFFFAOYSA-N
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Description

(3-Chlorophenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone is a synthetic organic compound that features a unique combination of a chlorophenyl group, a pyrimidinylamino group, and an azetidinylmethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chlorophenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a [2+2] cycloaddition reaction involving an imine and a ketene.

    Introduction of the Pyrimidinylamino Group: This step involves the nucleophilic substitution of a suitable pyrimidine derivative with the azetidinone intermediate.

    Attachment of the Chlorophenyl Group: The final step involves the coupling of the chlorophenyl group to the azetidinone-pyrimidine intermediate, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the availability of starting materials, reaction scalability, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azetidinone ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the pyrimidinylamino group, potentially converting it to a more reduced amine form.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3-Chlorophenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound may serve as a probe to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (3-Chlorophenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidinylamino group may facilitate binding to nucleic acid structures, while the azetidinone ring could interact with protein active sites, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    (3-Chlorophenyl)(3-(pyridin-2-ylamino)azetidin-1-yl)methanone: Similar structure but with a pyridine ring instead of pyrimidine.

    (3-Chlorophenyl)(3-(pyrimidin-4-ylamino)azetidin-1-yl)methanone: Similar structure with the amino group attached at a different position on the pyrimidine ring.

Uniqueness

The uniqueness of (3-Chlorophenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone lies in its specific combination of functional groups, which may confer unique biological activity and chemical reactivity compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

(3-chlorophenyl)-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN4O/c15-11-4-1-3-10(7-11)13(20)19-8-12(9-19)18-14-16-5-2-6-17-14/h1-7,12H,8-9H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQJWTDBXPHLSFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=CC=C2)Cl)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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